molecular formula C9H17NO B13210345 1-(3-Aminocyclohexyl)propan-2-one

1-(3-Aminocyclohexyl)propan-2-one

Cat. No.: B13210345
M. Wt: 155.24 g/mol
InChI Key: ZSVRFOPQIMSZCZ-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone with an amino group attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrocyclohexyl)propan-2-one using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products:

Scientific Research Applications

1-(3-Aminocyclohexyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminocyclohexyl)propan-2-one is unique due to its specific placement of the amino group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-aminocyclohexyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-7(11)5-8-3-2-4-9(10)6-8/h8-9H,2-6,10H2,1H3

InChI Key

ZSVRFOPQIMSZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC(C1)N

Origin of Product

United States

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